1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound has garnered significant interest due to its structural similarity to purine bases, which are essential components of nucleic acids .
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been identified as an effective inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .
Mode of Action
As a NAMPT inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate to nicotinamide mononucleotide, an essential precursor in the NAD+ biosynthesis pathway .
Biochemical Pathways
By inhibiting NAMPT, this compound disrupts the NAD+ biosynthesis pathway, leading to a decrease in the cellular levels of NAD+. This affects various NAD±dependent processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby impacting cellular metabolism and energy production .
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in cellular NAD+ levels, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+. This makes it a potential therapeutic agent for the treatment of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the pH of the environment can affect its ionization state and, consequently, its absorption and distribution Similarly, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid within cells and tissues are not well-characterized. It is thought to interact with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization. For instance, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purine bases makes it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.
1H-Pyrrolo[2,3-b]pyridine: A compound with a similar fused ring system but different nitrogen positioning.
The uniqueness of this compound lies in its specific ring fusion and the positions of its nitrogen atoms, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKAACYLUOQSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556420 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-08-4 | |
Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the multistep synthesis modification for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives in this research?
A1: The research highlights significant modifications to the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives, aiming to improve efficiency and accessibility. These modifications include:
- Synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2): This alteration potentially streamlines the synthesis process by utilizing a more readily available starting material or enabling a more efficient reaction pathway. []
- Synthesizing 1-methoxymethyl-2,3-diaminobenzene (5) without using unstable 2,3-diaminobenzyl alcohol: This change enhances the synthesis safety and reliability by avoiding the use of a potentially hazardous and unstable reagent. []
- Activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) with N,N′-carbonyldiimidazole (CDI): Utilizing CDI as an inexpensive coupling reagent presents a cost-effective alternative for activating these carboxylic acids, potentially making the synthesis more accessible. []
Q2: How does the coordination of a metal center to the this compound scaffold affect tautomerism in the ligand?
A2: The research reveals that coordinating a metal(II) center to the methoxymethyl-substituted 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) stabilizes the 7b tautomer. [] This suggests that the metal coordination influences the electronic distribution within the ligand, favoring the 7b tautomeric form. In the absence of metal coordination, NMR spectroscopy identified two tautomers, 7b-L3 and 4b′-L3. [] This highlights the potential for metal coordination to modulate tautomeric equilibria in these ligands, which could be relevant for fine-tuning their biological activity and interactions with biological targets.
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